molecular formula C9H7Cl2NO B13617092 3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile

3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13617092
M. Wt: 216.06 g/mol
InChI Key: OZYOJTQZHXVRGH-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a hydroxyl group (-OH) attached to a propanenitrile backbone, with two chlorine atoms substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include:

    Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, reducing waste and improving safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation or nitration of the phenyl ring using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions

    Reduction: LiAlH4 in anhydrous ether

    Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4)

Major Products

    Oxidation: 3-(2,4-Dichlorophenyl)-3-oxopropanenitrile

    Reduction: 3-(2,4-Dichlorophenyl)-3-aminopropane

    Substitution: 3-(2,4-Dichlorophenyl)-3-hydroxy-4-bromopropanenitrile

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-3-hydroxyacrylamide
  • 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid
  • 3-(2,4-Dichlorophenyl)-3-hydroxybutanenitrile

Uniqueness

3-(2,4-Dichlorophenyl)-3-hydroxypropanenitrile is unique due to its specific combination of functional groups and substitution pattern on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7Cl2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3H2

InChI Key

OZYOJTQZHXVRGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC#N)O

Origin of Product

United States

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